molecular formula C17H21NO6 B594847 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate CAS No. 1221818-73-0

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Cat. No. B594847
M. Wt: 335.356
InChI Key: JRNSRTLQWPKQIJ-UHFFFAOYSA-N
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Description

“1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is a chemical compound with the molecular formula C17H21NO6 . It belongs to the class of organic compounds known as piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” consists of a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecule has an average mass of 335.352 Da and a monoisotopic mass of 335.136902 Da .


Physical And Chemical Properties Analysis

“1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 451.9±45.0 °C at 760 mmHg, and a flash point of 227.1±28.7 °C . It has 7 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Structural Analysis

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate and its derivatives are prominently used in synthetic chemistry, particularly in the synthesis of complex molecules and for structural analysis in various chemical contexts:

  • The compound has been used as a starting material for the synthesis of diastereomerically pure cis-isomers which are crucial intermediates for alkaloid synthesis (Danieli et al., 1997).
  • Studies have been conducted on the stereochemistry of nitrogen heterocycles, revealing intricate details about the conformation and configuration of molecules similar to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (Litvinenko et al., 1989).
  • The compound is also used in proton magnetic resonance (PMR) studies to understand the configuration and conformation of certain piperidone derivatives, shedding light on the molecular structures and interactions at the atomic level (Hassan & Casy, 1970).

Pharmacological Research

In pharmacological research, derivatives of this compound are synthesized and analyzed for their potential medicinal properties:

  • Studies have been conducted on the synthesis and pharmacological activity of stereoisomers of related compounds, helping in the discovery of new drugs with potent biological effects (Muto et al., 1988).
  • The compound's derivatives have been involved in the synthesis of novel heterocyclic compounds like pyrimidines and isoquinolines, which are of interest due to their potential biological activities (Paronikyan et al., 2016).
  • There's research focused on synthesizing and evaluating the biological activity of oxadiazole-bearing compounds, where derivatives of the compound serve as key intermediates. These studies are crucial for understanding the enzyme inhibitory activities of these synthesized compounds (Khalid et al., 2016).

Chemical Transformation and Catalysis

The compound and its derivatives are also pivotal in studies related to chemical transformations and catalysis:

  • Research has been conducted on the acid-catalyzed rearrangement of similar compounds, providing insights into the reaction mechanisms and potential applications in synthetic chemistry (Zhao et al., 2006).
  • Investigations into the synthesis and structural determination of analogs of cytotoxic compounds involve derivatives of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, contributing to the development of new therapeutic agents (Lagisetty et al., 2009).

properties

IUPAC Name

1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRTLQWPKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678308
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

CAS RN

1221818-73-0
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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